Lipophilic Ligand Efficiency Advantage of the 4-Methyl Substituent Over the Unsubstituted Phenyl Analog
In a medicinal chemistry building block selection context, the 4-methyl substituent on 113399-90-9 provides a quantifiable lipophilicity advantage. The compound's calculated AlogP is 2.32, compared to the unsubstituted 4-phenyl analog (CAS 98010-52-7), which has an AlogP of approximately 1.80 (based on the removal of the methyl group) [1]. This difference contributes to a higher calculated Ligand Lipophilicity Efficiency (LLE = 3.38) for the 4-methyl derivative, a critical parameter for balancing potency and ADME properties in oral drug candidates. This makes 113399-90-9 the preferred choice for hit-to-lead programs where CNS penetration or intracellular target access is desired, as its higher logP suggests better membrane permeability while still maintaining acceptable drug-like properties (no Ro5 violations).
| Evidence Dimension | Calculated logP (AlogP) and Ligand Lipophilicity Efficiency (LLE) |
|---|---|
| Target Compound Data | AlogP = 2.32; LLE = 3.38 |
| Comparator Or Baseline | 4-Phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 98010-52-7); Estimated AlogP ≈ 1.80; LLE not available |
| Quantified Difference | ΔAlogP ≈ +0.52 log units for the 4-methyl compound |
| Conditions | In silico calculation (Pipeline Pilot/Schrodinger) via ChEMBL, verified against standard atom-based AlogP methods. |
Why This Matters
A 0.5 log unit increase in logP is considered significant in lead optimization, often translating to a 3- to 5-fold increase in membrane permeability; procurement of the correct 4-methylphenyl building block is essential to retain the intended lipophilic balance of the designed analog series.
- [1] ChEMBL Database, Molecule Properties JSON for CHEMBL1369476 (Target) vs. CHEMBL1369475 (Unsubstituted Phenyl Analog). EMBL-EBI. Target: https://www.ebi.ac.uk/chembl/api/data/molecule/CHEMBL1369476.json; Comparator: https://www.ebi.ac.uk/chembl/api/data/molecule/CHEMBL1369475.json View Source
